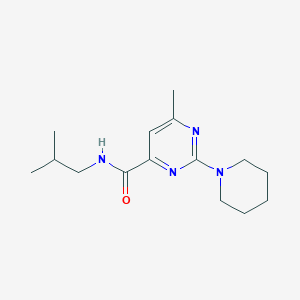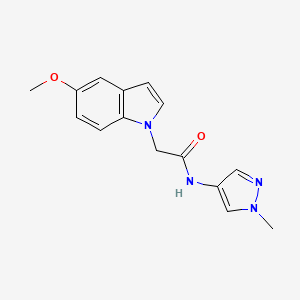
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MIPA and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the inhibition of various enzymes and receptors. MIPA has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways. MIPA has also been shown to bind to the adenosine A1 receptor and the sigma-1 receptor, which are involved in the modulation of neurotransmitter release and cell survival.
Biochemical and Physiological Effects:
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, MIPA has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurons, MIPA has been shown to modulate neurotransmitter release and protect against oxidative stress. MIPA has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide in lab experiments include its ability to inhibit various enzymes and receptors, its potential as a lead compound for drug discovery, and its ability to modulate neurotransmitter release. The limitations of using MIPA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. These include further studies on its mechanism of action, its potential applications in cancer research and drug discovery, and its potential as a neuroprotective agent. Other future directions include the development of new derivatives of MIPA and the investigation of its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the reaction of 5-methoxyindole-2-carboxylic acid with 1-methyl-1H-pyrazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Scientific Research Applications
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MIPA has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MIPA has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, MIPA has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-18-9-12(8-16-18)17-15(20)10-19-6-5-11-7-13(21-2)3-4-14(11)19/h3-9H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWAWUXTOGHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

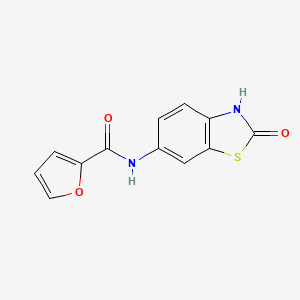
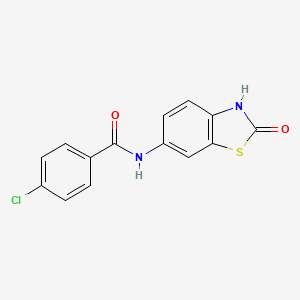
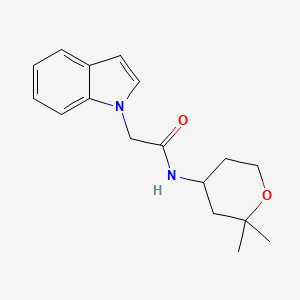
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
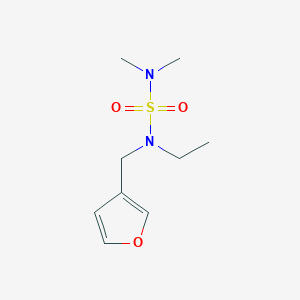
![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
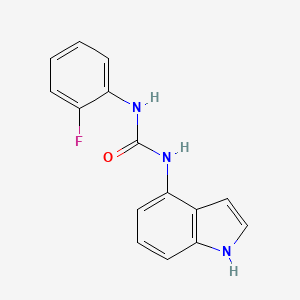
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
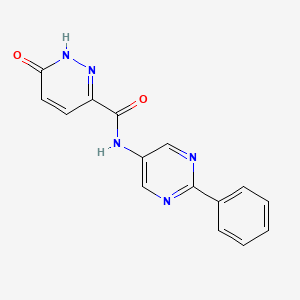
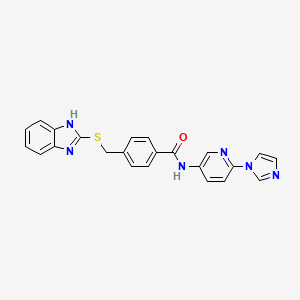
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
